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The table below compares the core characteristics of Ciraparantag and DOAC-Stop to help you select the

appropriate tool for your research.

Feature Ciraparantag

DOAC-Stop

Primary Use

Mechanism of

In vivo reversal agent for
anticoagulants [1] [2]

Binds non-covalently to DOACs

Action and heparins via charge-charge

interactions [2]

Efficacy in
Removing DOAC
activity in vitro

Effect on Heparins
anticoagulants [2]

Impact on
Coagulation Tests

Does not effectively remove

DOAC-associated anticoagulant
activity in plasma samples [1]

Binds and reverses heparin-like

Can cause significant interference
in coagulation assays [1]

Ex vivo adsorbent to remove DOACSs from
plasma samples for diagnostic testing [1]

(3] [4]

Adsorbs low molecular weight substances
like DOACs via activated charcoal [1] [4]

Effectively removes DOACS, reducing
concentrations to near-undetectable levels
(e.g., median 0-1 ng/mL) [1] [3]

Ineffective against larger heparin-like
anticoagulants [1] [4]

Removes DOAC interference, normalizing
parameters like APTT, PT, and dRVVT for
Lupus Anticoagulant testing [1] [3] [5]
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Experimental Protocols

Protocol 1: Removing DOACs from Plasma with DOAC-Stop

This protocol is for ex vivo removal of DOACs from plasma samples to enable accurate coagulation testing

[1]1[3][4].

e Step 1: Sample Preparation. Use citrated plasma. DOAC-Stop can be applied to patient samples or
plasma spiked with a specific DOAC (e.g., 500 ng/mL) [1].

e Step 2: Application of DOAC-Stop. Add one DOAC-Stop tablet (18 mg) per 1 mL of plasma [1] [3].

¢ Step 3: Incubation and Centrifugation. Incubate the plasma with the tablet for 5 minutes at ambient
temperature with gentle agitation. Then, centrifuge the sample at 2000x g for 5 minutes to pellet the
activated charcoal [1] [3].

e Step 4: Plasma Collection. Carefully collect the clarified, supernatant plasma for analysis. Avoid
disturbing the charcoal pellet. For some DOACSs like dabigatran and edoxaban, a second
centrifugation step may be necessary if the plasma remains cloudy with residual charcoal particles

[3].

Protocol 2: Evaluating Ciraparantag as a Universal Chelator In
Vitro

This protocol assesses the ability of Ciraparantag to remove anticoagulant activity in a laboratory setting,

which has been shown to be ineffective [1].

e Step 1: Prepare Plasma. Use commercial human plasma, reconstituted as per manufacturer's
instructions [1].

e Step 2: Spike with Anticoagulant. Spike the plasma with a therapeutic concentration of a DOAC
(e.g., apixaban, rivaroxaban) or heparin (e.g., enoxaparin adjusted to 0.7 IU/mL) [1].

e Step 3: Add Ciraparantag. Add Ciraparantag to the spiked plasma over a concentration range (e.g.,
100 ng/mL to 100,000 ng/mL) and incubate for various time points at ambient temperature with gentle
agitation [1].

e Step 4: Analyze. Analyze the plasma directly without further processing using routine coagulation
assays (PT, APTT) and specialized tests (dilute thrombin time, anti-FXa chromogenic assay) [1].

e Expected Outcome: Ciraparantag will not remove the DOAC- or heparin-associated anticoagulant
activities and may itself interfere with the coagulation tests [1].
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Troubleshooting FAQs

Q: I treated my plasma sample with DOAC-Stop, but my Lupus Anticoagulant (LAC) screening is still
positive. What should I do?

A: This can happen. Studies show that while DOAC-Stop removes DOACs effectively, a subset of patient
samples may still test positive in LAC screens after treatment. One study found that after DOAC-Stop
treatment, LAC screening turned negative in 45% of patient samples, meaning over half still required further
testing [3]. The recommended action is to proceed with LAC confirmation tests or mixing studies as per

standard guidelines on the DOAC-Stop-treated plasma [3] [5].
Q: Can DOAC-Stop be used to remove heparin from plasma samples?

A: No. DOAC-Stop and other activated charcoal-based adsorbents are not effective for removing heparin or
low-molecular-weight heparins (LMWH). This is because heparin molecules are too large to be adsorbed by
the activated charcoal, which primarily captures low molecular weight substances [1] [4]. For heparin

neutralization, other agents like heparinase or polybrene are required [4].

Q: My experiment involves a patient taking Ciraparantag. How can I get accurate coagulation test

results?

A: Research indicates that Ciraparantag itself can interfere with coagulation assays. A potential solution is
to use DOAC-Stop. One study demonstrated that DOAC-Stop can successfully remove Ciraparantag-
associated interferences in laboratory testing, in addition to removing DOACs [1]. The protocol for this

would be the same as Protocol 1 above.
Q: When should I consider using activated charcoal in a clinical setting for a DOAC overdose?

A: The use of activated charcoal (not necessarily DOAC-Stop, which is for lab use) is a clinical decision.
Pharmacokinetic studies, such as one with apixaban, show that administering activated charcoal within 2-6
hours of ingestion can significantly reduce drug exposure and enhance elimination by interrupting
enterohepatic recirculation [6]. This should only be done in a clinical setting with appropriate airway

management due to the risk of aspiration [7] [8].
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Experimental Workflow: Addressing DOAC Interference

The diagram below outlines a decision pathway for designing your experiment when dealing with samples

containing DOAC:s.

Start: Plasma Sample
Contains DOAC

What is the experimental goal?

For functional
reversal studies

For ex vivo
diagnostic use

Goal A: Goal B:
Accurate Coagulation Testing In Vivo Reversal or
(e.g., LAC, thrombophilia) In Vitro Chelation Study

Common Mistake

Not Recommended: Consider Ciraparantag For in vitro chelation,
Use Ciraparantag for in vivo studies. Ciraparantag is ineffective.

Recommended: Use DOAC-Stop

Expected Outcome: Expected Outcome:
DOAC:s effectively removed. DOAC activity NOT removed.
Coagulation tests normalized. Assay interference likely.

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.mdpi.com/2813-9038/1/1/6
https://pubmed.ncbi.nlm.nih.gov/33205809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9601296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10197842/
https://www.sciencedirect.com/science/article/pii/S2475037922013267
https://pmc.ncbi.nlm.nih.gov/articles/PMC3961628/
https://www.ncbi.nlm.nih.gov/books/NBK482294/
https://go.drugbank.com/drugs/DB09278
https://www.smolecule.com/products/b523841#ciraparantag-and-activated-charcoal-doac-stop
https://www.smolecule.com/products/b523841#ciraparantag-and-activated-charcoal-doac-stop
https://www.smolecule.com/products/b523841#ciraparantag-and-activated-charcoal-doac-stop
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s523841?utm_src=pdf-bulk
https://www.smolecule.com/products/s523841?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s523841?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

